molecular formula C5H10O B1582625 2-Methyl-3-buten-1-ol CAS No. 4516-90-9

2-Methyl-3-buten-1-ol

Cat. No. B1582625
CAS RN: 4516-90-9
M. Wt: 86.13 g/mol
InChI Key: NVGOATMUHKIQQG-UHFFFAOYSA-N
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Description

2-Methyl-3-buten-1-ol, also known as Prenol, is a natural alcohol and one of the simplest terpenoids . It is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents . It has a fruity odor and is used occasionally in perfumery .


Synthesis Analysis

Prenol is produced industrially by the reaction of formaldehyde with isobutene, followed by the isomerization of the resulting isoprenol (3-methyl-3-buten-1-ol) .


Molecular Structure Analysis

The molecular formula of this compound is C5H10O . The IUPAC Standard InChI is InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3 .


Chemical Reactions Analysis

In the vacuum ultraviolet (VUV) photochemistry of this compound, the photoionization and dissociation processes have been studied . The reaction of this compound with nitrosocarbonyl benzene yields 5-hydroxy-isoxazolidines .


Physical And Chemical Properties Analysis

This compound is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents . It has a fruity odor . The molecular weight is 86.1323 .

Scientific Research Applications

Kinetics and Atmospheric Implications

  • Reactions with Atomic Chlorine

    2-Methyl-3-buten-1-ol (referred to as MBO232 in the study) reacts with Cl atoms, and its kinetics have been investigated across different temperatures. These reactions are significant for understanding atmospheric processes (Rodríguez et al., 2007).

  • Reactions with Nitrate Radicals

    The gas-phase reaction of this compound with nitrate radicals has been studied, providing insights into nighttime atmospheric chemistry (Noda, Nyman, & Langer, 2002).

  • Emission in Pine Forests

    The compound has been identified as a major volatile organic compound in the atmosphere of forested areas, impacting local atmospheric chemistry and potentially influencing vegetation and insect behavior (Goldan, Kuster, Fehsenfeld, & Montzka, 1993).

Chemical Engineering and Catalysis

  • Hydrogenation Over Pd/ZnO Catalyst

    The hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol using a Pd/ZnO catalyst has been studied, revealing important kinetic models and selectivity insights (Vernuccio et al., 2016).

  • Solvent-Free Hydrogenation

    Research on solvent-free hydrogenation of 2-methyl-3-butyn-2-ol over structured Pd-based catalysts has shown high selectivity and stability, offering alternatives for industrial applications (Crespo-Quesada et al., 2009).

Biofuel Research

  • As a Biofuel Additive

    Studies on the anti-knock properties of biofuels produced from microorganism metabolism, including this compound, indicate its potential as an additive for improving gasoline's anti-knock properties (Mack et al., 2014).

  • Metabolic Engineering in E. coli

    Engineering a pathway in E. coli for the high-yield production of 3-methyl-3-buten-1-ol, related to this compound, demonstrates the feasibility of microbial production of C5 alcohols as potential biofuels (George et al., 2015).

Safety and Hazards

2-Methyl-3-buten-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes .

Future Directions

While specific future directions for 2-Methyl-3-buten-1-ol are not mentioned in the search results, it is worth noting that it is a biogenic volatile organic compound (BVOC) and has a large percentage of emission into the atmosphere . The vacuum ultraviolet (VUV) photochemistry of BVOCs is of great importance for atmospheric chemistry .

properties

IUPAC Name

2-methylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGOATMUHKIQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863410
Record name 3-Buten-1-ol, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4516-90-9
Record name 2-Methyl-3-buten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4516-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-1-ol, 2-methyl-
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Record name 3-Buten-1-ol, 2-methyl-
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Record name 3-Buten-1-ol, 2-methyl-
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Record name 2-Methyl-3-buten-1-ol,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Methyl-3-buten-1-ol used in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis. For example, it can be readily converted into allyl β-iodoethers using crystalline iodine and clinoptilolite (NaK)4CaAl6Ci30O72. [] These iodinated derivatives can then be further transformed into substituted 1,4-dioxanes in the presence of heteropolyacids. []

Q2: Can this compound participate in cross-metathesis reactions?

A: Yes, the methyl malonate ester of this compound can efficiently undergo cross-metathesis reactions with various methallylic esters using the second-generation Grubbs catalyst. [] This reaction produces trisubstituted olefins, with yields and stereoselectivity (E/Z isomers) influenced by the substituents on both the this compound derivative and the methallylic ester. []

Q3: Are there any studies on the atmospheric fate of isoprene and its reaction with OH radicals?

A: Yes, the reaction of isoprene with OH radicals in the atmosphere is a significant research area. One study employed quantum chemical calculations to investigate the formation of highly oxidized second-generation products from this reaction. [] Understanding the atmospheric fate of isoprene is crucial due to its role in air quality and climate change.

Q4: Has this compound been used in the study of homoallylic alcohol diastereomers?

A: While not directly used, this compound's structural isomer, crotyl bromide, plays a key role in synthesizing homoallylic alcohols. Researchers synthesized indium nanoparticles (InNPs) and used them to catalyze the allylation of ortho-substituted benzaldehydes with crotyl bromide. [] This reaction resulted in homoallylic alcohols with varying syn/anti diastereomeric ratios, prompting further investigation into their structural characterization using computational and NMR methodologies. []

Q5: Are there any ecological studies involving compounds derived from this compound?

A: Research indicates that linoleic acid, a fatty acid, can stimulate the production of semiochemicals by fungal symbionts of bark beetles. [] While the specific involvement of this compound is not mentioned, this highlights the ecological relevance of compounds within a similar chemical space. Further research exploring the potential role of this compound derivatives in bark beetle-fungus symbiosis would be interesting.

Q6: How is this compound relevant to monitoring pine wilt disease?

A: While not directly stated, the use of semiochemical-baited traps is a common method to monitor the pinewood nematode (PWN), Bursaphelenchus xylophilus, which causes pine wilt disease. [] Further research could explore if this compound derivatives, given their potential role in bark beetle ecology, could be used as attractants or repellants in these traps for improved monitoring and control of this devastating disease.

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